molecular formula C12H13NO B6228362 N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 870837-43-7

N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B6228362
CAS No.: 870837-43-7
M. Wt: 187.2
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Description

N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a chemical compound that belongs to the class of indenyl derivatives. This compound is characterized by the presence of an indene ring system fused with a prop-2-enamide group. Indenyl derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Properties

CAS No.

870837-43-7

Molecular Formula

C12H13NO

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an indene ring and a prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

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